![molecular formula C7H5ClN2 B101172 7-chloro-1H-benzo[d]imidazole CAS No. 16931-35-4](/img/structure/B101172.png)
7-chloro-1H-benzo[d]imidazole
Overview
Description
7-Chloro-1H-benzo[d]imidazole (CAS: 16931-35-4) is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring, with a chlorine substituent at the 7-position. Its molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol. Key physical properties include a melting point of 170–171°C, boiling point of 393.8°C, and density of 1.3±0.1 g/cm³. The compound is widely used in pharmaceutical intermediates and medicinal chemistry due to its structural versatility and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted benzimidazoles.
Oxidation: Products include benzimidazole N-oxides.
Reduction: Products include reduced benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 7-chloro-1H-benzo[d]imidazole exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the findings from recent studies:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 (Breast Cancer) | 6.1 | Moderate antiproliferative effect |
HeLa (Cervical Cancer) | 4.5 | Strong antiproliferative effect |
CCRF-CEM (Leukemia) | 8.2 | Moderate activity |
HuT78 (Lymphoma) | 0.4 | Very strong activity |
Raji (Burkitt Lymphoma) | 4.3 | Strong activity |
These results highlight the compound's potential as a therapeutic agent, particularly against hematological malignancies .
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors involved in critical cellular processes like cell proliferation and apoptosis. It may induce cell cycle arrest or apoptosis in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa, by targeting quorum sensing systems that regulate virulence factors .
Materials Science
This compound is also utilized in materials science for developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications .
Synthesis of Novel Hybrids
A study synthesized new hybrids of 7-chloro-4-aminoquinoline-benzimidazole and assessed their antiproliferative activities across multiple cancer cell lines. These hybrids maintained or enhanced the anticancer properties of the original compound, demonstrating improved selectivity and potency against tumor cells .
Molecular Docking Studies
Molecular docking experiments have elucidated the binding interactions between this compound and its biological targets. These studies suggest that structural modifications can significantly enhance biological activity by optimizing binding affinities .
Pharmacokinetics
The pharmacokinetic profile indicates good solubility in polar solvents, which may enhance bioavailability. Effective absorption and distribution within biological systems contribute to its therapeutic efficacy .
Mechanism of Action
The mechanism of action of 7-chloro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes. The chlorine atom enhances its binding affinity and specificity, making it a potent inhibitor in various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table compares 7-chloro-1H-benzo[d]imidazole with derivatives differing in substituent type, position, or additional functional groups:
Key Observations :
- Substituent Position : Chlorine at position 7 (as in the parent compound) vs. 2 or 4 (e.g., 2-chloro-7-fluoro) alters electronic effects. The 7-position chlorine is meta to the imidazole nitrogens, reducing steric hindrance compared to ortho-substituted analogues.
- Functionalized Derivatives : Ethoxyethyl and aldehyde groups (e.g., ) enhance molecular weight and complexity, impacting solubility and bioavailability.
Biological Activity
7-Chloro-1H-benzo[d]imidazole is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 7th position. This modification influences its chemical reactivity and biological activity compared to other benzimidazole derivatives.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Target Interaction : The compound has been shown to interact with enzymes and receptors involved in critical cellular processes, including cell proliferation and apoptosis.
- Biochemical Pathways : It potentially influences pathways related to cancer cell growth and survival, leading to cell cycle arrest or apoptosis in malignant cells .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the findings from recent studies:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 (Breast Cancer) | 6.1 | Moderate antiproliferative effect |
HeLa (Cervical Cancer) | 4.5 | Strong antiproliferative effect |
CCRF-CEM (Leukemia) | 8.2 | Moderate activity |
HuT78 (Lymphoma) | 0.4 | Very strong activity |
Raji (Burkitt Lymphoma) | 4.3 | Strong activity |
These results highlight the compound's potential as a therapeutic agent, particularly against hematological malignancies .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, by targeting quorum sensing systems that regulate virulence factors .
Study on Novel Hybrids
A study synthesized new hybrids of 7-chloro-4-aminoquinoline-benzimidazole and assessed their antiproliferative activities across multiple cancer cell lines. The findings indicated that these hybrids maintained or enhanced the anticancer properties of the original compound, demonstrating improved selectivity and potency against tumor cells .
Molecular Docking Studies
Molecular docking experiments have been conducted to elucidate the binding interactions between this compound derivatives and their targets. These studies suggest that structural modifications can significantly enhance biological activity by optimizing binding affinities .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which may enhance its bioavailability. Studies suggest that the compound's solubility characteristics allow for effective absorption and distribution within biological systems, contributing to its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most efficient for preparing 7-chloro-1H-benzo[d]imidazole derivatives under mild conditions?
- Methodological Answer: Solvent-free cyclocondensation using nano-catalysts like montmorillonite or SiO₂ enables efficient synthesis at room temperature, minimizing side reactions. For example, nano montmorillonite catalyzes reactions between o-phenylenediamine and aldehydes, yielding derivatives with >70% efficiency . Tosylation procedures (e.g., using TsCl/NEt₃ in CH₂Cl₂) are effective for functionalizing the benzimidazole core, as demonstrated in synthesizing 2-chloro-1-tosyl derivatives (71% yield) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?
- Methodological Answer: High-resolution ¹H/¹³C NMR (e.g., 400 MHz CDCl₃/DMSO-d₆) confirms substitution patterns and stereochemistry, while X-ray crystallography resolves planar geometries and dihedral angles (e.g., 61.955° between naphthalene and benzimidazole rings) . HRMS validates molecular weights (e.g., [M+H]+ 430.9806 for 7-chloro-2-phenyl derivatives), and IR identifies functional groups like C=N and C-Cl bonds .
Q. What in vitro assays evaluate the antimicrobial efficacy of this compound compounds?
- Methodological Answer: Agar diffusion and microdilution assays against S. aureus and S. typhi are standard. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity (MIC <10 µg/mL) due to improved membrane penetration . Cytotoxicity assays (e.g., MTT on cancer cell lines) parallelly assess selectivity .
Advanced Research Questions
Q. How can DFT predict the electronic properties and reactivity of this compound derivatives?
- Methodological Answer: B3LYP/6-31G * calculations model HOMO-LUMO gaps and charge distribution. For example, electron-deficient chloro-substituents lower LUMO energies, enhancing electrophilic reactivity. Exact-exchange functionals (e.g., Becke’s hybrid) improve thermochemical accuracy (average deviation 2.4 kcal/mol in atomization energies) . Solvent effects (PCM model) refine predictions of solvatochromism in polar media .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer: Systematic structure-activity relationship (SAR) analysis is key. Compare substituent effects: e.g., 2-phenyl derivatives in Table 1 show higher EGFR inhibition (IC₅₀ ~0.8 µM) than naphthyl analogs due to better hydrophobic pocket fit. Conflicting antimicrobial data may arise from assay conditions (e.g., pH-dependent solubility); reevaluate using standardized CLSI protocols .
Q. What strategies optimize substitution patterns to enhance kinase target selectivity?
- Methodological Answer: Introduce bulky substituents (e.g., 2-iodophenyl) at position 1 to block off-target binding. Chiral derivatives (e.g., (+)-5l with [α]D +49.5°) exhibit enantioselective EGFR inhibition (ΔIC₅₀ >10× between enantiomers) . Molecular docking (AutoDock Vina) identifies key residues (e.g., Lys721 in EGFR) for hydrogen bonding with chloro groups .
Q. How does stereochemistry influence pharmacokinetics of chiral derivatives?
- Methodological Answer: Enantiomers (e.g., (−)-5n vs. (+)-5n) differ in metabolic stability (CYP3A4 clearance) and plasma protein binding. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while ADMET predictions (SwissADME) highlight (+)-enantiomers’ improved BBB permeability (TPSA <80 Ų) .
Q. What computational strategies account for conformational flexibility in docking studies?
- Methodological Answer: Ensemble docking incorporates multiple ligand conformers (generated via MD simulations) to address scaffold flexibility. For 7-chloro derivatives, torsional sampling of the benzimidazole ring (±30° rotation) improves docking scores (ΔG <−9 kcal/mol) . QM/MM optimizes binding poses by modeling charge transfer at the EGFR active site .
Q. Data-Driven Insights
- Synthetic Yields: Nano-SiO₂ increases cyclocondensation yields to 85% vs. 60% for traditional acids .
- Biological Potency: 7-Chloro-2-phenyl analogs show 3× higher EGFR affinity than unsubstituted derivatives (Kd 1.2 nM vs. 3.7 nM) .
- Thermodynamic Stability: Planar benzimidazole cores (deviation <0.0258 Å) enhance π-π stacking in crystal lattices .
Properties
IUPAC Name |
4-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPMOKNVPZWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507111 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16931-35-4 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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